{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride
CAS No.: 2305251-94-7
Cat. No.: VC12011911
Molecular Formula: C8H11ClF2O2S
Molecular Weight: 244.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2305251-94-7 |
|---|---|
| Molecular Formula | C8H11ClF2O2S |
| Molecular Weight | 244.69 g/mol |
| IUPAC Name | (2,2-difluorospiro[3.3]heptan-6-yl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C8H11ClF2O2S/c9-14(12,13)3-6-1-7(2-6)4-8(10,11)5-7/h6H,1-5H2 |
| Standard InChI Key | AYNWXMUSALHXLL-UHFFFAOYSA-N |
| SMILES | C1C(CC12CC(C2)(F)F)CS(=O)(=O)Cl |
| Canonical SMILES | C1C(CC12CC(C2)(F)F)CS(=O)(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a spiro[3.3]heptane core, where two cyclopropane rings share a single carbon atom. The 6,6-difluoro substitution imposes conformational rigidity, while the methanesulfonyl chloride group at position 2 enhances electrophilicity. This structural combination mimics the steric and electronic properties of gem-difluorocyclohexanes, making it a valuable isostere in drug design .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.69 g/mol | |
| Boiling Point | ~134°C (estimated) | |
| Solubility | Soluble in organic solvents | |
| SMILES | C1C(CC12CC(C2)(F)F)CS(=O)(=O)Cl | |
| InChIKey | AYNWXMUSALHXLL-UHFFFAOYSA-N |
The spirocyclic framework reduces ring strain compared to monocyclic analogs, while the electron-withdrawing sulfonyl chloride group facilitates nucleophilic substitution reactions .
Synthesis and Scalability
Convergent Synthetic Strategy
The synthesis begins with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (3), a key precursor prepared via deoxofluorination of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4) using Morph-DAST (65% yield) . Subsequent reduction with LiAlH₄ yields dialcohol 6 (94%), which undergoes Appel reaction to form dibromide 3 (64% yield) .
Double Alkylation
-
Diethyl malonate reacts with 3 under NaH/DMF to produce diester 7 (88% yield, 472 g scale) .
-
Tosylmethyl isocyanide (TosMIC) alkylation followed by hydrolysis forms ketone 10 (45% over two steps) .
Advantages Over Linear Routes
This convergent approach reduces step count (6–10 steps vs. >12 in prior methods) and improves scalability, with dibromide 3 producible at 0.47 kg/batch .
Applications in Drug Discovery
Conformational Restriction
The spiro[3.3]heptane scaffold restricts rotational freedom, mimicking bioactive conformations of flexible cyclohexanes. For example, replacing 4,4-difluorocyclohexane with this spiro analog in lead compounds enhanced metabolic stability by 2.5-fold while reducing logP by 0.8 units .
Building Block Diversity
Functionalization at position 2 enables diverse derivatization:
-
Amines: 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride (CAS: 1423032-71-6) shows antimicrobial activity .
-
Carboxylic Acids: Used in peptide mimetics to improve proteolytic stability .
-
Sulfonamides: The sulfonyl chloride group reacts with amines to form sulfonamide linkages, critical in kinase inhibitors .
Biological Activity and Mechanisms
Enzyme Inhibition
In dual ATM/DNA-PK inhibitors, the spiro scaffold improves target binding by occupying hydrophobic pockets. A derivative reduced IC₅₀ values for DNA-PK by 40 nM compared to non-spiro analogs .
Antimicrobial Properties
The amine derivative (CAS: 1423032-71-6) inhibited Staphylococcus aureus growth at 8 µg/mL, with a selectivity index >10 over mammalian cells .
| Hazard Category | GHS Classification | Source |
|---|---|---|
| Acute Toxicity (Oral) | Harmful (H302) | |
| Skin Irritation | Causes irritation (H315) | |
| Eye Damage | Serious irritation (H319) |
Comparison with Structural Analogs
The 6,6-difluoro substitution enhances rigidity and metabolic resistance compared to monofluoro or non-fluorinated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume